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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flavoxate

CAS No.: 15301-69-6

Cat. No.: S528056

Application Note: HPLC Analysis of Flavoxate HCI

This application note provides a consolidated overview of developed HPLC methods for the analysis of

Flavoxate HCI in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids.

Introduction

Flavoxate hydrochloride (FLX) is a flavone derivative used as a strong smooth muscle relaxant for the
symptomatic relief of urinary tract disorders [1] [2]. High-Performance Liquid Chromatography (HPLC) is a
primary technique for its quantitative determination, stability studies, and metabolite tracking. This note

summarizes validated HPLC methods to assist in quality control and research.

Summary of Reported HPLC Methods

The table below summarizes the chromatographic conditions from key studies.

Table 1: Chromatographic Conditions for Flavoxate HCI Analysis
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Method 2: Method 3: .
Method 1: Bulk & o . Method 4: With
Parameter . Metabolite in Stability- . .
Formulations [1] . ] Moxifloxacin [4]
Urine [2] Indicating [3]
Column Zorbax Eclipse Phenomenex CN BDS Hypersil Agilent Zorbax SB-
XDB-C18 (150 mm  Column Phenyl (250 mm x  C18 (150 mm x 4.6
X 4.6 mm, 5 um) 4.6 mm, 5 um) mm, 5 pum)
Mobile Acetonitrile : 0.1% Acetonitrile : 12 0.15 M SDS, 15% Phosphate Buffer (50
Phase Formic acid (75:25, mM Ammonium n-propanol, 0.3% mM, pH 5) : Methanol
v/IV) Acetate (40:60, v/lv, TEA, 0.02 M : Acetonitrile
pH 4.0) HsPOa (pH 2.5) (50:20:30, v/iv)
Flow Rate 0.8 mL/min 1.5 mL/min Not specified 1.2 mL/min
Detection 218 nm 308 nm 325 nm 250 nm for FLX, 299
(A) nm for MOX
Internal Ibuprofen Not used Not used Valsartan
Standard
Retention 1.44 min (FLX), < 3 min (MFA) Not specified Not specified
Time 3.50 min (1S)
Application Bulk & Tablets Urine (MFA Stability- Tablets (with
metabolite) Indicating Moxifloxacin)

Detailed Experimental Protocols

Protocol 1: Rapid Analysis in Bulk and Tablets [1] This is a rapid, precise, and economical method

suitable for routine quality control.

e Materials & Reagents:

[e]

[e]

o

(e]

HPLC System: Agilent 1200 system with DAD detector or equivalent.
Column: Eclipse C18 column (150 mm x 4.6 mm, 5 pym).

Chemicals: HPLC-grade acetonitrile, formic acid (AR grade), and deionized water.
Standards: Flavoxate HCI and Ibuprofen (Internal Standard).
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e Preparation of Solutions:

o Mobile Phase: Mix acetonitrile and 0.1% formic acid in water in a 75:25 (v/v) ratio. Filter
through a 0.45 ym membrane filter and degas.

o Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of FLX standard into a 10 mL
volumetric flask. Dissolve and make up to volume with the mobile phase.

o Internal Standard Solution (1 mg/mL): Accurately weigh 10 mg of Ibuprofen into a 10 mL
volumetric flask. Dissolve and make up to volume with the mobile phase.

o Sample Preparation (Tablets): Weigh and powder 20 tablets. Transfer a portion equivalent to
10 mg of FLX into a 10 mL volumetric flask. Add about 8 mL of mobile phase, sonicate for 10
minutes, cool, and dilute to volume. Filter through a 0.45 pm nylon membrane.

¢ Chromatographic Procedure:

o Set the column temperature to ambient.

o Set the flow rate to 0.8 mL/min and the detection wavelength to 218 nm.

o Inject 20 pL of the prepared standard and sample solutions.

o The typical runtime is about 5 minutes. The retention time of FLX is approximately 1.44 min,
and lbuprofen is about 3.50 min.

The logical workflow for this analysis is outlined below.
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Protocol 2: Stability-Indicating Method Using Micellar Eluent [3] This "green" method uses a micellar

mobile phase to separate FLX from its degradation products.

e Materials & Reagents:

o Column: BDS Hypersil Phenyl column (250 mm x 4.6 mm, 5 pym).

© 2026 Smolecule. All rights reserved. 4/9 Tech Support


https://www.smolecule.com/products/s528056?utm_src=pdf-body-img
https://pubs.rsc.org/en/content/articlehtml/2014/ay/c3ay41318g
https://www.smolecule.com/products/s528056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

o Chemicals: Sodium dodecyl sulphate (SDS), n-propanol, triethylamine (TEA), and
orthophosphoric acid.

e Preparation of Solutions:

o Mobile Phase: Prepare 0.15 M SDS in a mixture containing 15% n-propanol and 0.3% TEA.

Adjust to pH 2.5 with 0.02 M orthophosphoric acid. Filter and degas.
o Standard and Sample Solutions: Prepare solutions in the concentration range of 2.0-40.0

pg/mL using the mobile phase or an appropriate solvent.

e Chromatographic Procedure:

o Equilibrate the column with the mobile phase.

o Set the flow rate and detection wavelength to 325 nm.
o Inject the solutions and record the chromatograms. This method effectively resolves FLX from

its acidic, alkaline, oxidative, and photolytic degradation products.

Protocol 3: Analysis of Metabolite in Human Urine [2] This method quantifies 3-Methylflavone-8-

Carboxylic Acid (MFA), the main active metabolite of FLX, in human urine.

e Materials & Reagents:

o Column: Phenomenex CN column.
o Mobile Phase: Acetonitrile and 12 mM Ammonium Acetate (40:60, v/v, pH 4.0).

e Procedure:

o The flow rate is set to 1.5 mL/min with UV detection at 308 nm.

o Urine samples can be injected directly without extraction.
o The calibration curve is linear from 0.3-25 pg/mL for MFA, with a detection limit of 0.056 pg/mL.

Method Validation Data

The developed methods have been validated as per ICH guidelines. Key validation parameters for two

representative methods are summarized below.

Table 2: Method Validation Parameters

© 2026 Smolecule. All rights reserved. 5/9 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0731708507000921
https://www.smolecule.com/products/s528056?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

L Method 1: Bulk & Formulations Method 3: Stability-Indicating
Validation Parameter
[1] [3]
Linearity Range 1 - 250 pg/mL 2.0 — 40.0 pg/mL
Correlation Coefficient 0.9995 Not specified

()

| Precision (% RSD) | Intra-day: 0.05 — 0.43% Inter-day: 0.15 — 0.65% | Meets ICH criteria | | Accuracy (%
Recovery) | 97.4 — 101.3% | 99.80 + 1.41% | | LOD | 0.23 pg/mL | 0.40 pg/mL | | LOQ | 0.69 pg/mL | Not
specified | | Robustness | Robust for minor changes in extraction time, mobile phase ratio, flow rate, and

wavelength [1] | Meets ICH criteria |

Analysis Workflow and Degradation Pathways

For stability testing, the general workflow involves forced degradation of the drug substance under various

stress conditions, followed by analysis using the HPLC method to demonstrate its stability-indicating power.
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Flavoxate HCI is susceptible to hydrolysis, and its main hydrolysis product is 3-methylflavone-8-carboxylic

acid (MFA) [2] [5]. The stability-indicating methods are designed to monitor this degradation.

Conclusion
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The compiled HPLC methods provide reliable and validated approaches for the analysis of flavoxate

hydrochloride. The choice of method depends on the specific application:

e For routine quality control of bulk and tablets, the rapid method using a C18 column and formic acid
mobile phase is highly recommended [1].

¢ For stability studies, the micellar liquid chromatographic method or other stability-indicating methods
are most appropriate [3].

e For pharmacokinetic and excretion studies, the method for determining MFA in urine should be
employed [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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